

Theoretical Exploration of 7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyril

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Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. Understanding its molecular structure, electronic properties, and spectroscopic characteristics is crucial for optimizing synthetic routes and for the rational design of new derivatives with potential therapeutic applications. While extensive experimental data exists, this technical guide focuses on the theoretical and computational approaches that can be used to investigate the properties of this molecule at a quantum mechanical level. This guide will serve as a comprehensive resource for researchers interested in applying computational chemistry methods to study **7-Hydroxy-3,4-dihydrocarbostyril** and related compounds.

Molecular Structure and Properties

7-Hydroxy-3,4-dihydrocarbostyril possesses a bicyclic structure consisting of a benzene ring fused to a dihydropyridinone ring, with a hydroxyl group substituted on the benzene ring. Its fundamental properties are summarized in the table below.



| Property | Value | |
|-------------------|---|--|
| Molecular Formula | C ₉ H ₉ NO ₂ | |
| Molecular Weight | 163.17 g/mol | |
| CAS Number | 22246-18-0 | |
| IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

Experimental Spectroscopic Data

Experimental spectroscopic data provides a benchmark for theoretical calculations. The following tables summarize the available experimental Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) data for **7-Hydroxy-3,4-dihydrocarbostyril**.

Table 1: Experimental FTIR Spectral Data[1]

| Wavenumber (cm ⁻¹) | Assignment (Tentative) | |
|--------------------------------|-------------------------|--|
| ~3400 | O-H stretching | |
| ~3200 | N-H stretching | |
| ~1680 | C=O stretching (amide) | |
| ~1600-1450 | Aromatic C=C stretching | |
| ~1300 | C-N stretching | |
| ~1250 | C-O stretching (phenol) | |

Note: The assignments are tentative and would be more definitively confirmed through theoretical vibrational analysis.

Table 2: Experimental ¹H NMR Spectral Data[1]



| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Tentative) |
|-------------------------|--------------|-------------|--|
| ~9.5 | S | 1H | -ОН |
| ~8.5 | S | 1H | -NH |
| ~7.0 | d | 1H | Aromatic CH |
| ~6.5 | dd | 1H | Aromatic CH |
| ~6.4 | d | 1H | Aromatic CH |
| ~2.8 | t | 2H | -CH ₂ - (adjacent to C=O) |
| ~2.5 | t | 2H | -CH ₂ - (adjacent to aromatic ring) |

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and experimental conditions. Definitive assignment is best achieved by combining experimental data with theoretical calculations.

Theoretical and Computational Protocols

To gain deeper insight into the molecular properties and to accurately assign spectroscopic features, quantum chemical calculations are invaluable. The following protocols outline the recommended computational methodologies for studying **7-Hydroxy-3,4-dihydrocarbostyril**.

I. Geometry Optimization and Vibrational Analysis

A crucial first step in any theoretical study is to determine the molecule's most stable threedimensional structure. This is followed by a frequency calculation to predict the vibrational spectrum (FTIR and Raman).

Protocol:

 Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.



- Method: Density Functional Theory (DFT) is a robust and widely used method for molecules
 of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common
 and reliable choice.[2][3]
- Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure, especially the lone pairs and pi systems.[2][3]

Procedure:

- Construct the initial 3D structure of 7-Hydroxy-3,4-dihydrocarbostyril.
- Perform a geometry optimization calculation using the chosen DFT method and basis set.
- Once the optimization has converged, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.
- The output of the frequency calculation will provide the theoretical vibrational frequencies, which can be compared with the experimental FTIR data. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied to the calculated frequencies to improve agreement with experimental values.[3]

II. NMR Chemical Shift Calculation

Theoretical calculation of NMR chemical shifts is a powerful tool for the definitive assignment of experimental NMR spectra.

Protocol:

- Software: A quantum chemistry software package with NMR calculation capabilities (e.g., Gaussian).
- Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. This should be performed using a DFT functional, with B3LYP being a suitable choice.

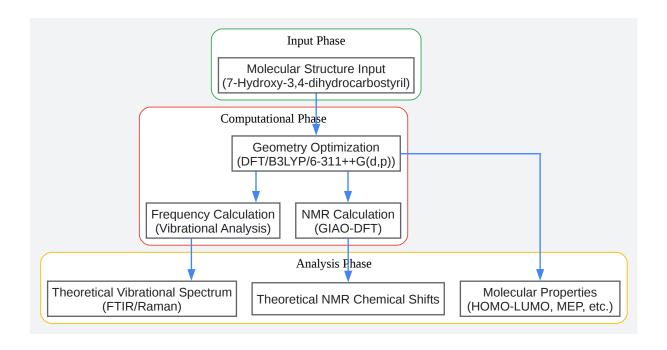


- Basis Set: A basis set such as 6-311++G(d,p) is generally adequate for good results.
- Procedure:
 - Use the optimized geometry of 7-Hydroxy-3,4-dihydrocarbostyril obtained from the protocol above.
 - Perform a GIAO NMR calculation at the chosen level of theory.
 - The output will provide the absolute isotropic shielding values for each nucleus.
 - o To obtain the chemical shifts, the calculated shielding values are typically referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane TMS) at the same level of theory, using the equation: δ sample = σ TMS σ sample.

Visualizations

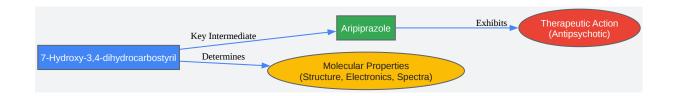
Visual representations are essential for understanding complex relationships and workflows in computational chemistry.





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Caption: A typical workflow for the theoretical study of a small molecule.



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Caption: Relationship of **7-Hydroxy-3,4-dihydrocarbostyril** to Aripiprazole.



Conclusion

The theoretical study of **7-Hydroxy-3,4-dihydrocarbostyril**, guided by the computational protocols outlined in this guide, can provide profound insights into its chemical nature. By combining experimental data with robust computational methods like DFT, researchers can achieve a comprehensive understanding of its structure, vibrational and electronic properties, and reactivity. This knowledge is not only academically significant but also holds practical value for the pharmaceutical industry in the context of aripiprazole synthesis and the development of novel therapeutics. The methodologies and workflows presented here offer a solid foundation for further in-silico investigations of this important molecule and its derivatives.

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